Octylthiouronium chloride
Description
Historical Context and Evolution of Thiouronium Salts in Scientific Inquiry
The journey of thiouronium salts, also referred to as isothiouronium salts, in scientific literature dates back to the 19th century. Initially, these compounds were primarily recognized as valuable intermediates in organic synthesis. The classic method for their preparation involves the alkylation of thiourea (B124793) with an alkyl halide. wikipedia.org This straightforward reaction provides access to a wide array of S-alkylthiouronium salts, which can then be readily converted into other functional groups, most notably thiols, through hydrolysis. wikipedia.org This synthetic utility established their early importance in the arsenal (B13267) of organic chemists. Over time, the scope of their application has expanded significantly, with research exploring their use in areas such as the synthesis of guanidinium (B1211019) salts and as peptide coupling agents. ontosight.ai
Classification and Structural Features of Alkylthiouronium Derivatives
Alkylthiouronium derivatives are ionic compounds characterized by the general formula [R-SC(NH₂)₂]⁺X⁻, where 'R' represents an alkyl group and 'X⁻' is a counter-anion, such as a halide. The core of the cation, [R-SC(NH₂)₂]⁺, features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen atom and a sulfur atom, which is in turn bonded to the alkyl group. The positive charge is delocalized across the N-C-N system, which imparts specific reactivity and properties to the molecule.
Significance of Octylthiouronium Chloride as a Model Compound for Academic Investigation
This compound, with its eight-carbon alkyl chain, serves as an important model compound for investigating the properties and applications of medium-chain alkylthiouronium salts. The presence of the moderately long octyl group imparts a degree of amphiphilicity to the molecule, meaning it has both a hydrophilic (the charged thiouronium headgroup) and a hydrophobic (the octyl tail) region. This structure suggests potential surfactant properties, which are characteristic of many quaternary ammonium (B1175870) compounds with similar alkyl chain lengths.
While specific research detailing this compound as a standalone subject is not extensive, its structure allows for the systematic study of how the interplay between the alkyl chain length and the thiouronium headgroup influences aggregation behavior, surface activity, and potential biological interactions. For instance, by comparing its properties to shorter-chain (e.g., methylthiouronium) and longer-chain (e.g., dodecylthiouronium) analogues, researchers can elucidate structure-property relationships within the alkylthiouronium class.
Overview of Research Paradigms and Unanswered Questions in the Field
Current research into alkylthiouronium compounds is multifaceted. One significant area of investigation involves the development of chiral thiouronium salts for applications in asymmetric synthesis and enantiomeric recognition. ontosight.ainih.govsemanticscholar.org These studies explore how the introduction of chirality into the thiouronium framework can lead to novel catalysts and sensors.
Another emerging paradigm is the exploration of alkylthiouronium salts as functional materials. Their ionic nature and tunable structure make them candidates for applications such as ionic liquids and phase-transfer catalysts. The potential for these compounds to act as antimicrobial agents, owing to their cationic and amphiphilic nature, is also an area of active interest, drawing parallels to the well-established biocidal properties of quaternary ammonium compounds.
Structure
3D Structure of Parent
Properties
CAS No. |
3544-29-4 |
|---|---|
Molecular Formula |
C9H21ClN2S |
Molecular Weight |
224.80 g/mol |
IUPAC Name |
octyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C9H20N2S.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H3,10,11);1H |
InChI Key |
NDQKEVRWEXNJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=N)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways for Octylthiouronium Chloride
The conventional methods for synthesizing this compound are well-documented, providing reliable routes to obtain this compound for various research and industrial applications.
The synthesis of this compound is typically achieved through a direct, one-step nucleophilic substitution reaction. However, when considering the preparation of the starting materials, it can be viewed as a multi-step process. utdallas.eduyoutube.com The primary precursors are thiourea (B124793) and an octyl halide, most commonly 1-chlorooctane (B87089) (octyl chloride).
Preparation of the Alkyl Halide Precursor : The starting octyl halide, 1-chlorooctane, can be synthesized from 1-octanol (B28484). A common laboratory and industrial method involves the reaction of 1-octanol with a chlorinating agent such as hydrochloric acid or thionyl chloride (SOCl₂). google.comwikipedia.org The reaction with thionyl chloride is often preferred for its clean byproducts (sulfur dioxide and hydrogen chloride gas). wikipedia.org
Formation of the Isothiouronium Salt : The principal reaction involves the S-alkylation of thiourea with the prepared 1-chlorooctane. In this SN2 reaction, the sulfur atom of the thiourea molecule acts as a nucleophile, attacking the primary carbon atom of 1-chlorooctane, which bears the chlorine leaving group. This forms the S-octylisothiouronium cation, with chloride as the counter-ion. scribd.com
The reaction is generally carried out in a suitable polar solvent, such as ethanol (B145695), to dissolve the reactants. scribd.com
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the molar ratio of reactants. researchgate.netresearchgate.netsemanticscholar.org For the analogous synthesis of 2-octylthiouronium bromide, refluxing a mixture of thiourea and the corresponding alkyl halide in ethanol overnight has been reported to produce yields greater than 95%. scribd.com
The table below illustrates typical parameters considered for optimization in the synthesis of S-alkylthiouronium salts.
Table 1: Optimization of Reaction Conditions for S-Alkylthiouronium Salt Synthesis
| Parameter | Condition | Rationale | Expected Outcome on Yield |
|---|---|---|---|
| Solvent | Ethanol, Isopropanol (B130326) | Polar protic solvents effectively dissolve thiourea and facilitate the SN2 reaction. scribd.com | High |
| Dimethylformamide (DMF) | Aprotic polar solvent, can increase reaction rates. | Moderate to High | |
| Temperature | Room Temperature | Slower reaction rate, may require extended time. | Lower |
| Reflux | Increases reaction rate significantly, leading to shorter reaction times. scribd.com | Higher | |
| Reaction Time | 1-4 hours | May be insufficient for complete reaction at lower temperatures. | Moderate |
| 12-24 hours (overnight) | Often sufficient for the reaction to proceed to completion, especially under reflux. scribd.com | High | |
| Reactant Ratio | 1:1 (Thiourea:Alkyl Halide) | Stoichiometric amount. | Good |
Obtaining research-grade this compound requires effective purification to remove unreacted starting materials and any byproducts.
Precipitation and Filtration : A common and straightforward method involves the precipitation of the isothiouronium salt directly from the reaction mixture. core.ac.uk Upon cooling the reaction mixture, the product often crystallizes or precipitates. The solid can then be collected by filtration. Washing the collected solid with a non-polar solvent, such as diethyl ether, helps to remove any residual non-polar impurities or unreacted octyl chloride. scribd.com
Recrystallization : For higher purity, recrystallization from a suitable solvent system can be employed. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble and then allowing it to cool slowly, promoting the formation of pure crystals.
Purification of Precursors : The purity of the final product is also contingent on the purity of the starting materials. 1-chlorooctane can be purified by distillation. google.com Techniques like azeotropic distillation can be used to remove impurities from similar chloro-compounds. google.com
Novel Approaches in this compound Synthesis
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These principles are being applied to the synthesis of thiouronium salts.
Green chemistry aims to reduce the environmental impact of chemical processes. scispace.com In the context of this compound synthesis, several aspects align with these principles:
Atom Economy : The primary synthesis reaction, the addition of thiourea to octyl chloride, is an addition reaction with 100% theoretical atom economy, as all atoms of the reactants are incorporated into the final product.
Safer Solvents : The use of ethanol or isopropanol as a solvent is preferable to more hazardous solvents like DMF. scribd.com Research into solvent-free reaction conditions or the use of water as a solvent, potentially with a phase-transfer catalyst, represents a further green step. acenet.edu
Use of Benign Starting Materials : Thiourea is considered a cheap, stable, and relatively low-hazard sulfur source, especially when compared to volatile and malodorous thiols. core.ac.uk
While the direct reaction between thiourea and a primary alkyl halide like 1-chlorooctane is generally efficient, catalytic methods are being explored to enhance reaction rates and efficiency, particularly for less reactive substrates. researchgate.net
Phase-Transfer Catalysis : Since thiourea is water-soluble and octyl chloride is not, the reaction can be performed in a biphasic system (e.g., water-toluene) with the aid of a phase-transfer catalyst (PTC). acenet.edu Catalysts such as quaternary ammonium (B1175870) salts can transport the thiourea (or its deprotonated form) into the organic phase to react with the octyl chloride, potentially increasing the reaction rate and simplifying the workup. acenet.edu
Nickel-Catalyzed Synthesis : For the synthesis of S-aryl isothiouronium salts, nickel-catalyzed coupling methods have been developed. These methods involve the coupling of aryl iodides with thiourea. core.ac.uk While this specific catalyst system is for aryl halides, it demonstrates the potential for transition-metal catalysis in forming C-S bonds in isothiouronium salts, which could inspire future research into catalytic routes for S-alkyl derivatives.
Derivatization and Structural Modification for Academic Inquiry
To probe structure-activity relationships and investigate reaction mechanisms, various derivatization and structural modification strategies are employed. These include altering the alkyl chain, introducing substituents to the thiouronium core, and synthesizing isotopic variants.
Alkyl Chain Modifications and Their Synthetic Accessibility
The synthesis of this compound analogues with modified alkyl chains is readily achievable and provides a means to study the influence of lipophilicity and steric bulk on the compound's properties. The primary method for introducing variability in the alkyl chain is through the S-alkylation of thiourea with different alkyl halides. thieme-connect.dersc.orgku.ac.ke
The general reaction involves the nucleophilic attack of the sulfur atom of thiourea on an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. rsc.org The accessibility of a wide range of primary alkyl halides makes this a versatile method for synthesizing a library of S-alkylisothiouronium salts.
| Alkyl Halide | Reaction Condition | Product | Reference |
| 1-Bromooctane | Reflux in Ethanol | S-Octylisothiouronium bromide | rsc.org |
| 1-Chlorooctane | Reflux in Ethanol | S-Octylisothiouronium chloride | thieme-connect.de |
| 1-Bromodecane | Reflux in Ethanol | S-Decylisothiouronium bromide | rsc.org |
| 1-Bromohexane | Reflux in Ethanol | S-Hexylisothiouronium bromide | rsc.org |
| Table 1: Synthesis of S-Alkylisothiouronium Salts with Various Alkyl Chains |
The reactivity of the alkyl halide is dependent on the chain length and steric hindrance. Short-chain primary alkyl halides are generally more reactive than their long-chain counterparts due to reduced steric hindrance at the reaction center. rsc.org Tertiary alkyl halides are typically unreactive towards thiourea for the formation of S-alkylisothiouronium salts due to significant steric hindrance. rsc.org
An alternative synthetic route that avoids the use of alkyl halides involves the alkylation of thiourea with alcohols in the presence of a strong acid. researchgate.net This method provides another avenue for introducing diverse alkyl chains.
Substituent Effects on the Thiouronium Core
The electronic and steric properties of the thiouronium core can be systematically modified by introducing substituents on the nitrogen atoms of the thiourea precursor. These modifications can influence the reactivity, stability, and intermolecular interactions of the resulting octylthiouronium salt. The general principles of substituent effects, well-established in physical organic chemistry, are applicable here. lumenlearning.com
Electronic Effects:
Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, attached to the nitrogen atoms increase the electron density on the thiourea backbone. This enhances the nucleophilicity of the sulfur atom, potentially increasing the rate of S-alkylation. In the resulting thiouronium salt, EDGs can help to delocalize the positive charge, which may affect its stability and interactions with anions.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the thiourea. This reduces the nucleophilicity of the sulfur, potentially slowing down the S-alkylation reaction. In the thiouronium salt, EWGs will increase the positive charge character of the cation, which could influence its binding affinities and reactivity. Studies on other classes of compounds have shown that electron-withdrawing groups generally increase the rate of reactions where the development of a negative charge is involved in the transition state. nih.gov
Steric Effects:
Bulky substituents on the nitrogen atoms can sterically hinder the approach of the alkylating agent to the sulfur atom, thereby decreasing the rate of the S-alkylation reaction.
In the final thiouronium salt, bulky N-substituents will influence the conformation around the C-N bonds and can affect how the cation packs in the solid state and how it interacts with other molecules in solution.
The synthesis of N-substituted thioureas is typically achieved by reacting an appropriately substituted amine with an isothiocyanate. This allows for a wide variety of substituents to be incorporated into the thiouronium core.
Synthesis of Isotopic Variants for Mechanistic Tracing
Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms and tracking the metabolic fate of the compound. The synthesis of such variants involves the incorporation of stable or radioactive isotopes at specific positions within the molecule.
Carbon-14 Labeling:
A common strategy for introducing a 14C label is to start with [14C]thiourea. Several methods for the synthesis of [14C]thiourea have been reported, often starting from barium [14C]carbonate. akjournals.comcdnsciencepub.comacs.org One established route involves the conversion of barium [14C]carbonate to barium [14C]cyanamide, which is then treated with hydrogen sulfide (B99878) to produce [14C]thiourea. akjournals.com Another approach starts with potassium [14C]cyanide, which is converted to potassium [14C]thiocyanate and subsequently used to synthesize a labeled isothiocyanate, which then reacts to form the labeled thiourea. researchgate.net Once [14C]thiourea is obtained, it can be reacted with octyl chloride to produce [14C]-octylthiouronium chloride, with the label in the thiouronium carbon.
| Isotopic Precursor | Label Position | Subsequent Reaction | Product | Reference |
| [14C]Thiourea | Thiouronium Carbon | Reaction with octyl chloride | [14C]this compound | researchgate.netakjournals.com |
| Deuterated Octyl Halide | Octyl Chain | Reaction with thiourea | Deuterated this compound | epj-conferences.orgnih.gov |
| Table 2: Synthetic Approaches for Isotopically Labeled this compound |
Deuterium (B1214612) Labeling:
To study the role of the octyl chain in chemical or biological processes, deuterium-labeled analogues can be synthesized. This is typically achieved by using a deuterated octyl halide as the alkylating agent. The synthesis of deuterated alkyl chains can be accomplished through various methods, including the reduction of a corresponding carboxylic acid or amide with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD4). epj-conferences.org For example, deuterated n-octylamine has been synthesized and could be converted to a deuterated octyl halide. epj-conferences.org More recent methods involve the direct deuteration of alkyl chains at the α-position using pH-dependent hydrogen-isotope exchange processes. nih.gov
The use of these isotopically labeled compounds in conjunction with techniques like mass spectrometry and NMR spectroscopy allows for detailed mechanistic investigations. hwb.gov.insymeres.com
Mechanistic Investigations of Molecular and Cellular Interactions
Fundamental Interaction with Biological Macromolecules
Protein Binding and Conformational Changes in Vitro
There is a lack of specific studies investigating the binding of Octylthiouronium chloride to proteins or the potential conformational changes that may result from such interactions. Research on other compounds has shown that interactions between small molecules and proteins can be influenced by factors such as hydrophobicity and electrostatic interactions, but direct experimental evidence for this compound is absent.
Lipid Bilayer Interactions and Membrane Permeability Studies
There is no available research specifically examining the interaction of this compound with lipid bilayers or its effect on membrane permeability. The amphipathic nature of such a compound, possessing a hydrophobic octyl chain and a hydrophilic thiouronium headgroup, suggests a potential for membrane interaction, but this has not been experimentally verified.
Cellular and Subcellular Mechanism Elucidation in Research Models
Ion Channel Modulation and Transport Kinetics
No studies have been published that investigate the effects of this compound on ion channels or its transport kinetics. The modulation of ion channels by chemical compounds is a significant area of pharmacological research, but the activity of this compound in this regard remains uncharacterized.
Given the absence of general data on ion channel modulation by this compound, there is consequently no information regarding its specificity for chloride channels or any other related anion transporters.
Electrophysiological Characterization in Isolated Systems
No publicly available studies were identified that specifically investigate the electrophysiological properties of this compound in isolated systems. Research on the effects of this compound on ion channels, membrane potential, or other electrophysiological parameters has not been reported in the scientific literature.
Enzyme Activity Modulation and Inhibition Mechanisms
There is a lack of published research detailing the effects of this compound on enzyme activity. Consequently, no information is available regarding its potential inhibitory or modulatory mechanisms on specific enzymes.
Impact on Cellular Homeostasis and Signaling Pathways (e.g., specific kinase cascades, second messenger systems)
The impact of this compound on cellular homeostasis and specific signaling pathways remains uncharacterized in the scientific literature. There are no available studies investigating its influence on kinase cascades, second messenger systems, or other cellular signaling networks.
Intracellular Localization and Organelle Targeting Studies
Specific studies on the intracellular localization and potential organelle targeting of this compound have not been reported. The subcellular distribution of this compound within cells is currently unknown.
Structure-Activity Relationship (SAR) Elucidation
Information regarding the structure-activity relationship of this compound is not available in the current body of scientific literature.
Design and Synthesis of Analogues for SAR Studies
No published studies were found describing the design and synthesis of analogues of this compound specifically for the purpose of elucidating its structure-activity relationships.
Pharmacophore Elucidation and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. This approach focuses on identifying the essential structural features of a molecule, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are responsible for its biological activity. By creating a pharmacophore model, researchers can screen large compound libraries for molecules that share a similar arrangement of these key features, with the hypothesis that they may exhibit similar biological effects.
The process of developing a pharmacophore model for a compound like this compound would typically involve the following steps:
Conformational Analysis: Identifying the low-energy, biologically relevant three-dimensional shapes (conformations) of the molecule.
Feature Identification: Mapping the potential pharmacophoric features onto these conformations.
Hypothesis Generation: Creating one or more pharmacophore hypotheses that represent the spatial arrangement of these features believed to be necessary for activity.
Validation: Testing the predictive power of the pharmacophore model using a set of known active and inactive molecules.
A hypothetical pharmacophore for this compound would likely include features such as a hydrophobic region corresponding to the octyl chain and a positively charged or hydrogen-bonding region associated with the thiouronium group. However, without experimental data from structure-activity relationship (SAR) studies on a series of related compounds, any proposed pharmacophore remains purely speculative.
Ligand-based drug design further utilizes the information from known active molecules to design new chemical entities with improved properties. This can involve techniques such as quantitative structure-activity relationship (QSAR) modeling, which seeks to correlate the chemical properties of molecules with their biological activities. For this compound, the lack of published SAR data precludes the development of robust QSAR models.
| Pharmacophore Feature | Potential Contribution from this compound |
| Hydrophobic Group | The n-octyl chain would be a significant contributor to hydrophobic interactions with a biological target. |
| Cationic/H-bond Donor | The thiouronium headgroup, being positively charged and capable of donating hydrogen bonds, would be crucial for electrostatic and hydrogen-bonding interactions. |
This table represents a hypothetical analysis based on the structure of this compound, as no specific experimental or computational pharmacophore studies have been found.
Stereochemical Influences on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its biological activity. Different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different potencies, efficacies, and even pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one stereoisomer over another.
This compound, in its basic structure, is not chiral as it does not possess a stereocenter. Therefore, in the absence of any chiral derivatives or more complex formulations, the direct influence of stereochemistry on its molecular interactions is not a relevant consideration. If chiral analogs of this compound were to be synthesized, for instance by introducing a chiral center into the octyl chain, then the investigation of stereochemical influences would become a critical aspect of understanding their molecular interactions. Such a study would involve the separation of the different stereoisomers and the individual evaluation of their biological activities.
Application of Advanced Preclinical Research Models for Mechanistic Studies
In Vitro Cellular Models for Pathway Analysis
In vitro cellular models are fundamental tools in modern biological research, allowing for controlled investigation of molecular pathways.
Immortalized Mammalian Cell Lines for High-Throughput Screening and Mechanistic Assays
Immortalized cell lines are workhorses of drug discovery and toxicology, valued for their unlimited proliferative capacity and batch-to-batch consistency, which makes them ideal for high-throughput screening (HTS). nih.govresearchgate.net HTS allows for the rapid testing of thousands of compounds to identify "hits"—molecules that modulate a specific biological pathway or target. researchgate.netnih.gov Mechanistic assays in these cell lines can then further elucidate the specific proteins or signaling cascades affected by a compound. acs.orgnih.gov
There is no published research detailing the use of Octylthiouronium chloride in high-throughput screening or specific mechanistic assays using immortalized mammalian cell lines.
Primary Cell Cultures for Investigating Specific Cellular Responses
Primary cells are isolated directly from living tissue and are used for a finite period in culture. Their significant advantage is that they more closely represent the physiology of cells in a living organism compared to immortalized lines. This makes them invaluable for studying specific cellular responses to chemical compounds in a more biologically relevant context.
No studies have been published that utilize primary cell cultures to investigate the specific cellular responses to this compound.
Advanced 3D Cell Culture Systems and Organoids for Complex Interactions
Three-dimensional (3D) cell culture systems, including spheroids and organoids, represent a major leap forward in in vitro modeling. Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ on a miniature scale. These models allow for the study of complex cell-cell and cell-matrix interactions that are absent in traditional 2D cultures, providing deeper insights into how a compound might behave in a complex tissue environment.
There is no available literature on the evaluation of this compound using advanced 3D cell culture systems or organoids.
Ex Vivo Tissue and Organ Preparations
Ex vivo models use tissues or organs taken from an organism and studied in a controlled laboratory environment. These techniques preserve the native tissue architecture and the complex interplay between different cell types, offering a high degree of physiological relevance.
Isolated Organ Perfusion Models for Functional Assessment
In isolated organ perfusion, an intact organ is maintained in a viable state outside the body by circulating a nutrient-rich, oxygenated solution. This model allows researchers to assess the functional response of the entire organ to a compound, observing effects on physiology and function that cannot be captured in cell culture.
No research has been published documenting the functional assessment of this compound using isolated organ perfusion models.
Tissue Slice Electrophysiology and Imaging for Localized Effects
Tissue slice techniques involve keeping thin sections of fresh tissue viable for study. Brain slice electrophysiology, for example, allows for the measurement of electrical properties of neurons within their native circuits. This is a powerful tool for understanding how compounds affect neuronal communication and function.
There are no publications detailing the study of this compound's localized effects using tissue slice electrophysiology or imaging techniques.
Animal Models for Systemic Mechanistic Research
Rodent Models for Investigating Physiological Responses and Biochemical Pathways
Rodent models, particularly mice and rats, are fundamental tools for elucidating the physiological and biochemical effects of this compound. nih.govnih.gov Given that the primary target of this compound is inducible nitric oxide synthase (iNOS), these models are typically centered around conditions where iNOS is significantly upregulated, such as inflammation and sepsis. nih.govmdpi.com
The table below summarizes findings from a representative rodent model used to study the effects of iNOS inhibition in systemic inflammation.
| Parameter Measured | Model System | Pathological Stimulus | Effect of iNOS Inhibition |
| Plasma Nitrite/Nitrate (B79036) | Wild-type Mice | Zymosan | Significant decrease in plasma levels |
| Lung Myeloperoxidase (MPO) | Wild-type Mice | Zymosan | Significant reduction in MPO activity |
| Liver Myeloperoxidase (MPO) | Wild-type Mice | Zymosan | Significant reduction in MPO activity |
| Peritoneal Exudation | Wild-type Mice | Zymosan | Significant decrease in exudate volume |
This table is a representative summary based on findings from studies investigating iNOS inhibition in zymosan-induced shock models. nih.gov
These rodent models have been crucial in demonstrating that the biochemical effects of this compound, namely the inhibition of iNOS, translate into significant physiological responses, such as the attenuation of inflammatory markers and organ-specific damage.
Genetically Engineered Animal Models for Targeted Pathway Interrogation
To provide definitive evidence for the mechanism of action of compounds like this compound, researchers utilize genetically engineered animal models (GEMs). nih.govnih.gov These models, most notably knockout mice, allow for highly specific interrogation of a particular protein's role in a biological process. nih.gov For studying an iNOS inhibitor, the most valuable GEM is the iNOS knockout (Nos2-/-) mouse, which lacks a functional iNOS gene. jax.orgtaconic.com
By comparing the response to a pathological stimulus (e.g., LPS or sepsis induction) in wild-type mice versus iNOS knockout mice, researchers can confirm whether the effects of a compound are truly mediated by iNOS. nih.govnih.gov If this compound elicits a protective effect in wild-type mice but has no additional effect in iNOS knockout mice under the same inflammatory challenge, it provides strong evidence that its mechanism of action is dependent on the presence and activity of iNOS. nih.gov
Studies using iNOS knockout mice have been pivotal. For example, in a model of zymosan-induced shock, iNOS knockout mice were significantly protected from multiple organ failure, including reduced neutrophil infiltration in the lung and liver, compared to their wild-type counterparts. nih.gov This demonstrates the central role of iNOS in the pathology, thereby validating it as a therapeutic target for inhibitors like this compound. nih.gov Conversely, some studies have shown that iNOS gene deficiency can increase mortality in certain models of sepsis, highlighting the complex role of NO in host defense and the importance of using targeted models to understand these nuances. nih.gov
The following table contrasts the outcomes in wild-type versus iNOS knockout mice in a model of systemic inflammation, underscoring the specific role of the iNOS pathway.
| Outcome | Model System | Wild-Type (+/+) Response to Stimulus | iNOS Knockout (-/-) Response to Stimulus | Implication for iNOS Pathway |
| Organ Injury (Lung, Liver) | Zymosan-induced Shock | Significant tissue injury and neutrophil infiltration | Markedly reduced tissue injury and infiltration | iNOS is a major mediator of organ damage in this model. nih.gov |
| Nitrotyrosine Formation | Zymosan-induced Shock | Marked increase in immunoreactivity | Markedly reduced immunoreactivity | iNOS-derived NO contributes to peroxynitrite formation and oxidative stress. nih.gov |
| Mortality | Zymosan-induced Shock | High mortality rate | Significantly decreased mortality | iNOS activity is detrimental to survival in this non-septic shock model. nih.gov |
| Survival | Cecal Ligation and Puncture (Sepsis) | Baseline survival | Significantly decreased survival | iNOS function provides a survival benefit in this specific polymicrobial sepsis model. nih.gov |
This table synthesizes data from studies using iNOS knockout mice to investigate the role of iNOS in inflammatory shock and sepsis. nih.govnih.gov
Development of Specific Animal Models for Researching this compound-Related Mechanisms
Beyond standard inflammation models, specific and clinically relevant animal models are developed to investigate the mechanisms of this compound in complex disease states like polymicrobial sepsis. nih.govnih.gov The cecal ligation and puncture (CLP) model is considered a gold standard in sepsis research because it closely mimics the clinical course of human sepsis originating from a perforated bowel. nih.govplos.orgnih.gov
The CLP model involves a surgical procedure in rodents where the cecum is ligated and then punctured with a needle, allowing polymicrobial gut flora to leak into the peritoneal cavity, inducing peritonitis and systemic sepsis. plos.orgresearchgate.netpitt.edu This model is highly relevant for studying iNOS inhibitors because the resulting systemic inflammatory response involves a significant upregulation of iNOS, leading to cardiovascular changes and organ dysfunction similar to human septic shock. plos.orgnih.gov
Advanced Analytical Methodologies for Compound Characterization and Research Applications
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopic methods provide foundational information regarding the molecular structure and functional groups present in Octylthiouronium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Analysis in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, provides detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct signature for the octylthiouronium cation.
Octyl Chain: The aliphatic octyl group gives rise to a series of signals. A triplet, integrating to three protons, is expected around δ 0.8-0.9 ppm, corresponding to the terminal methyl (CH₃) group. A complex series of multiplets for the six methylene (B1212753) (CH₂) groups of the chain would appear between approximately δ 1.2-1.7 ppm. The methylene group directly attached to the sulfur atom (S-CH₂) is deshielded and is anticipated to produce a triplet around δ 3.0-3.3 ppm.
Thiouronium Moiety: The protons of the amino groups (-NH₂) are expected to appear as a broad singlet, typically in the region of δ 7.5-9.5 ppm, depending on the solvent and concentration. The position of these signals can be confirmed by D₂O exchange, which causes the peaks to disappear.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton.
Octyl Chain: The carbons of the octyl chain would resonate in the typical aliphatic region (δ 14-35 ppm). The terminal methyl carbon is expected around δ 14 ppm, while the carbon bonded to sulfur (S-CH₂) would be found further downfield, around δ 30-35 ppm. nih.gov
Thiouronium Carbon: The most characteristic signal is that of the carbon atom of the thiouronium group [S-C(NH₂)₂]⁺. This carbon is significantly deshielded and is expected to appear in the range of δ 165-170 ppm. biointerfaceresearch.com
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments made in 1D spectra. A COSY spectrum would show correlations between adjacent protons in the octyl chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
Table 1: Predicted NMR Chemical Shifts (δ) for Octylthiouronium Cation in DMSO-d₆
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -C(H ₃) | ~0.85 (triplet) | ~14.0 |
| -(CH ₂)₅- | ~1.2-1.4 (multiplet) | ~22.0-31.0 |
| -CH ₂-CH₂-S- | ~1.60 (multiplet) | ~28.5 |
| -S-CH ₂- | ~3.15 (triplet) | ~32.0 |
| -NH ₂ | ~8.5 (broad singlet) | N/A |
| S-C (NH₂)₂⁺ | N/A | ~168.0 |
Mass Spectrometry (MS) and Tandem MS for Identification and metabolite Profiling in Research Samples
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is the preferred method for a pre-ionized salt like this compound, as it allows the intact cation to be transferred into the gas phase for analysis.
In ESI-MS, this compound would be detected in positive ion mode. The primary ion observed would be the octylthiouronium cation, [CH₃(CH₂)₇SC(NH₂)₂]⁺.
Tandem Mass Spectrometry (MS/MS): To gain further structural information, the parent ion can be selected and subjected to collision-induced dissociation (CID). This fragmentation provides a "fingerprint" that confirms the structure. Expected fragmentation pathways include:
Loss of Thiourea (B124793): Cleavage of the S-C(NH₂)₂ bond to generate an octyl cation or related fragments.
Cleavage of the C-S bond: This is a common fragmentation pathway for S-alkyl compounds, which can lead to the formation of an octyl radical and a protonated thiourea fragment, or an octyl cation and neutral thiourea. ajol.info
Fragmentation of the Alkyl Chain: A series of neutral losses of CₙH₂ₙ fragments (e.g., ethylene, propylene) from the octyl chain is also possible. libretexts.org
Table 2: Predicted Mass-to-Charge Ratios (m/z) for Octylthiouronium Cation and Key Fragments
| Ion Description | Proposed Formula | Predicted m/z |
| [M]⁺ (Parent Cation) | [C₉H₂₁N₂S]⁺ | 189.14 |
| [M - C₈H₁₆]⁺ (Loss of Octene) | [CH₅N₂S]⁺ | 77.02 |
| [M - NH₃]⁺ | [C₉H₁₈NS]⁺ | 172.12 |
| [C₈H₁₇]⁺ (Octyl Cation) | [C₈H₁₇]⁺ | 113.13 |
| [CH₄N₂S + H]⁺ (Protonated Thiourea) | [CH₅N₂S]⁺ | 77.02 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the key absorptions are associated with the thiouronium head group and the alkyl chain.
N-H Vibrations: Strong, broad bands between 3100-3400 cm⁻¹ are characteristic of N-H stretching vibrations in the primary amine groups.
C-H Vibrations: Sharp bands between 2850-2960 cm⁻¹ arise from the C-H stretching of the octyl chain.
C=N Stretching and N-H Bending: The isothiouronium group exhibits characteristic absorptions in the 1635-1675 cm⁻¹ region, which can be attributed to C=N stretching and NH₂ scissoring (in-plane bending) vibrations. oup.com Another band in the 1420-1455 cm⁻¹ region is also characteristic of the S-alkylisothiouronium group. oup.com
C-S Stretching: A weaker absorption for the C-S stretch is expected in the 600-800 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores. The thiouronium moiety is the principal chromophore in this compound. It is expected to exhibit absorption maxima in the low UV range, typically below 250 nm. researchgate.net The compound is transparent in the visible region (400-800 nm), meaning it is colorless in solution. This technique is useful for quantitative analysis using a calibration curve, provided no other components in the sample matrix absorb at the same wavelength.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3400 | N-H Stretch | -NH₂ |
| 2850 - 2960 | C-H Stretch | Alkyl Chain |
| 1635 - 1675 | C=N Stretch / NH₂ Scissoring | Isothiouronium [C=N(H₂)] |
| 1420 - 1455 | Characteristic band | S-Alkylisothiouronium |
| ~1465 | C-H Bend (Scissoring) | -CH₂- |
| 600 - 800 | C-S Stretch | Thioether |
Chromatographic Separation and Quantification in Research Matrices
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction media or biological samples, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
HPLC is the premier technique for the analysis of non-volatile, ionic compounds like this compound. Due to its polar and charged nature, several HPLC modes can be considered.
Reversed-Phase (RP) HPLC with Ion-Pairing: This is a common approach for analyzing ionic compounds on standard C8 or C18 columns. An ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA, or sodium dodecyl sulfate, SDS) is added to the mobile phase. The reagent forms a neutral ion-pair with the octylthiouronium cation, which can then be retained and separated on the non-polar stationary phase.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative that is well-suited for highly polar and charged analytes. It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.
Detection Modes:
UV Detection: Quantification can be achieved by monitoring the UV absorbance at a low wavelength (e.g., 200-220 nm).
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are universal detectors that are not dependent on a chromophore and can be used for quantification, especially with gradient elution where a UV baseline may be unstable.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for simultaneous quantification and confirmation of identity.
Table 4: Example HPLC Method Parameters for this compound Analysis
| Parameter | Description |
| Mode | Reversed-Phase with Ion-Pairing |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ion-Pairing Reagent |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 5 mM Ion-Pairing Reagent |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or ESI-MS (Positive Ion Mode) |
| Injection Vol. | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The compound is a salt, making it non-volatile and prone to thermal decomposition at the high temperatures required for GC analysis.
However, GC could theoretically be applied in an indirect manner for specific research purposes, such as:
Analysis of Volatile Precursors: Checking for the presence of unreacted 1-chlorooctane (B87089) in a synthesis mixture.
Analysis after Derivatization: A chemical reaction could be performed to convert the non-volatile salt into a volatile derivative suitable for GC analysis, although this is not a standard approach for this class of compounds and would require significant method development.
Pyrolysis-GC-MS: In this research technique, the sample is thermally decomposed in a controlled manner, and the resulting volatile fragments are separated by GC and identified by MS. This could provide structural information but does not analyze the intact compound.
Due to these limitations, HPLC remains the standard and most appropriate chromatographic technique for the analysis of this compound.
Ion Chromatography for Chloride Analysis in Non-Clinical Research Samples
Ion Chromatography (IC) stands as a robust and widely adopted analytical technique for the determination of ionic species in various sample matrices. In the context of non-clinical research involving this compound, IC is a primary method for the precise quantification of the chloride anion. This technique offers high sensitivity and specificity, allowing for the accurate determination of the chloride counter-ion concentration, which is essential for confirming the stoichiometry of the compound and for quality control of research-grade materials.
The fundamental principle of IC for chloride analysis involves the separation of anions on a stationary phase, typically an ion-exchange resin, followed by their detection. A liquid eluent carries the sample through the system. For chloride analysis, an anion-exchange column is used, which contains positively charged functional groups that interact with and retain the negatively charged chloride ions. The separation is based on the relative affinity of different anions for the resin. After separation, the ions pass through a suppressor device, which reduces the background conductivity of the eluent, thereby enhancing the detection signal of the analyte ions by a conductivity detector. wisc.edu
In a typical research setting, a solution of this compound is prepared in a suitable solvent, often high-purity deionized water. This sample is then injected into the ion chromatograph. wisc.edunih.gov The system separates the chloride anion from the Octylthiouronium cation and any other anionic impurities present. The retention time of the chloride peak is used for identification, and the peak area is used for quantification by comparing it to a calibration curve generated from standards of known chloride concentrations. nih.govthermofisher.com Method detection limits for chloride using IC can be in the low parts-per-billion (ppb) range, offering excellent sensitivity. wisc.eduthermofisher.com
The following table outlines typical parameters for an ion chromatography method suitable for chloride analysis in aqueous research samples.
| Parameter | Typical Condition | Purpose |
| Analytical Column | Anion-exchange column (e.g., Dionex IonPac™ AS18/AS24) | Separates chloride from other anions. thermofisher.com |
| Guard Column | Anion-exchange guard column | Protects the analytical column from contaminants. wisc.edu |
| Eluent | Potassium Hydroxide (KOH) solution (e.g., 20-40 mM) | Mobile phase that carries the sample and separates the ions. thermofisher.com |
| Eluent Generation | Reagent-Free™ IC (RFIC™) system | Electrolytically generates high-purity eluent, improving reproducibility. thermofisher.com |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation and analysis time. nih.gov |
| Injection Volume | 10 - 25 µL | The amount of sample introduced into the system. nih.gov |
| Detection | Suppressed Conductivity | Measures the electrical conductivity of the separated ions for quantification. thermofisher.com |
| Suppressor | Anion Self-Regenerating Suppressor (ASRS) | Reduces background eluent conductivity to enhance analyte signal. thermofisher.com |
| Run Time | < 15 minutes | Typical time for a single analysis. thermofisher.com |
This table presents a generalized set of parameters. Specific conditions must be optimized for the particular instrumentation and sample matrix.
Electrochemical and Titrimetric Methods for Precise Compound Quantification in Research Settings
Beyond chromatographic techniques, electrochemical and titrimetric methods provide alternative and often complementary approaches for the precise quantification of this compound in research settings. These methods can be particularly useful for bulk material characterization and for determining compound concentration in solutions where the matrix is relatively simple.
Electrochemical Methods Electrochemical methods measure electrical parameters like potential or current that arise from a chemical reaction involving the analyte. scispace.com For this compound, these methods would typically target the electrochemically active thiouronium moiety. Voltammetric techniques, such as cyclic voltammetry, could be employed to study the oxidation-reduction behavior of the thiouronium group. researchgate.net By applying a time-dependent potential to an electrode in a solution containing the analyte, the resulting current can be measured. scispace.com The peak current in a voltammogram is often proportional to the concentration of the analyte, allowing for quantification. This approach has been explored for related thiourea compounds, where the sulfur-containing group provides a distinct electrochemical signature. mdpi.com
Titrimetric Methods Titrimetry involves the incremental addition of a standard solution (the titrant) to a solution of the analyte until the reaction between them is complete, as indicated by an endpoint. saylor.orglibretexts.org For this compound, a precipitation titration could be used to quantify the chloride ion by titrating with a standard solution of silver nitrate (B79036) (AgNO₃). The endpoint can be detected potentiometrically with a silver electrode or using a colorimetric indicator.
Alternatively, the thiouronium cation can be quantified. A redox titration could be developed, potentially involving an oxidizing agent that reacts stoichiometrically with the sulfur atom in the thiouronium group. Another approach is photometric titration, which has been applied to the analysis of thiourea-based compounds. ijates.com This method involves a reaction that produces a colored product, with the absorbance monitored spectrophotometrically to determine the titration's endpoint. ijates.com For instance, the desulfurization of the thiocarbonyl group can be linked to a color-changing reaction, providing a basis for quantification. ijates.com
The table below compares the general features of these quantification methods in a research context.
| Method | Principle | Target Moiety | Advantages | Considerations |
| Voltammetry | Measures current resulting from an applied potential. scispace.com | Thiouronium Cation | High sensitivity, provides information on redox properties. | Requires specific electrodes, susceptible to matrix interference. |
| Potentiometric Titration | Measures potential change at an ion-selective electrode to find the equivalence point. scispace.com | Chloride Anion | High precision and accuracy, can be automated. | Slower than direct instrumental methods. |
| Redox Titration | Analyte reacts with a standard solution of an oxidizing or reducing agent. libretexts.org | Thiouronium Cation | Established, cost-effective methodology. | Requires a suitable and stable titrant and a clear endpoint. |
| Photometric Titration | Absorbance of light is monitored to determine the endpoint of a titration. ijates.com | Thiouronium Cation | Useful for colored solutions or when a colored product is formed, high precision. | Requires a reaction that produces a distinct chromophore. ijates.com |
This table provides a comparative overview. The suitability of each method depends on the specific research application, required precision, and available equipment.
Bioanalytical Method Development for In Vitro and Preclinical Biological Samples
The quantification of this compound in biological matrices such as plasma, tissue homogenates, or cell culture media is crucial for in vitro and preclinical research. This requires the development and validation of a robust bioanalytical method. The primary goal is to establish a reliable procedure for sample preparation and analysis that ensures accuracy, precision, and selectivity for the analyte within a complex biological environment. europa.eufda.gov
The development process begins with understanding the physicochemical properties of this compound, such as its solubility, stability, and potential for protein binding. europa.eu Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its superior sensitivity and selectivity.
Key stages in bioanalytical method development and validation include:
Sample Preparation: This is a critical step to remove interferences from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice depends on the analyte's properties and the required level of cleanliness and concentration. For a compound like this compound, which possesses both a hydrophobic octyl chain and a polar thiouronium headgroup, methods like mixed-mode SPE could be highly effective.
Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase are selected to achieve a sharp peak shape for the analyte and to separate it from endogenous matrix components. Reversed-phase chromatography is a common starting point.
Mass Spectrometric Detection: For LC-MS/MS, the instrument is tuned to detect the parent ion of Octylthiouronium and specific fragment ions. This is done using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and reduces chemical noise, enabling low limits of quantification. mdpi.com
Method Validation: Once developed, the method undergoes a full validation according to regulatory guidelines (e.g., ICH M10). europa.eu This process rigorously assesses the method's performance.
The following table summarizes the essential parameters evaluated during the validation of a bioanalytical method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov | No significant interfering peaks at the retention time of the analyte. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Typically 6-8 non-zero standards with a correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of determined values to the nominal concentration. fda.gov | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | The closeness of repeated measurements (evaluated as intra-day and inter-day precision). fda.gov | Coefficient of variation (CV) or RSD should not exceed 15% (20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net | Analyte response should be at least 5-10 times the response of a blank sample. |
| Recovery | The efficiency of the extraction procedure in removing the analyte from the biological matrix. fda.gov | Should be consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing analyte response in post-extraction spiked samples to that in neat solution. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top). fda.gov | Analyte concentration should remain within ±15% of the initial concentration. |
This table is based on general principles of bioanalytical method validation. europa.eufda.gov Specific criteria may vary based on the regulatory agency and the nature of the study.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules like Octylthiouronium chloride.
These calculations would reveal key structural parameters, including bond lengths and angles within the isothiouronium headgroup and the conformation of the octyl chain. For instance, in the structurally analogous S-benzyl isothiouronium ion, the C–N bonds within the CN2S core are short, and the core itself is planar, resembling the guanidinium (B1211019) cation. wikipedia.org DFT studies can also map the electron density distribution, identifying regions of high and low electron density, which are crucial for predicting reactivity. The positive charge in the octylthiouronium cation is expected to be delocalized across the S-C(NH2)2 moiety, influencing its interaction with the chloride anion and other molecules.
Table 1: Predicted Electronic Properties from DFT Studies on Analogous Isothiouronium Salts
| Property | Predicted Characteristic for Octylthiouronium Cation | Reference |
|---|---|---|
| Molecular Geometry | Planar S-C(NH2)2 core with short C-N bonds. The octyl chain will adopt a low-energy conformation. | wikipedia.org |
| Charge Distribution | Delocalized positive charge over the S-C(NH2)2 group. | rsc.org |
| Frontier Molecular Orbitals | The HOMO is likely centered on the sulfur atom and the pi-system of the thiouronium group, while the LUMO is expected to be distributed over the C=N bonds and the sulfur atom. | nih.gov |
Note: This table is predictive and based on studies of analogous compounds.
DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound. brehm-research.decore.ac.uk By calculating the vibrational frequencies, it is possible to predict the key peaks in the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes of the thiouronium group and the alkyl chain.
Furthermore, computational studies can elucidate potential reaction mechanisms involving isothiouronium salts. acs.orgresearchgate.net For example, DFT calculations have been used to investigate the cyclization of isothiouronium salts, revealing the energetic favorability of different reaction pathways. acs.org Such studies can determine transition state geometries and activation energies, providing a detailed understanding of the reaction kinetics. acs.org In the context of this compound, this could be applied to understand its stability and potential degradation pathways.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its conformational flexibility to its interactions with potential biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies targeting this compound are not prevalent, research on other thiourea (B124793) and thiouronium derivatives demonstrates the utility of this approach. nih.govrsc.orgrsc.org For instance, molecular docking has been employed to investigate the binding of thiourea derivatives to antibacterial targets like DNA gyrase. nih.gov
In a hypothetical docking study of this compound, the octyl chain would likely favor binding to hydrophobic pockets of a target protein, while the positively charged thiouronium headgroup could form hydrogen bonds and electrostatic interactions with polar or negatively charged amino acid residues. The results of such a study would be a series of predicted binding poses and a scoring function that estimates the binding affinity, helping to identify potential biological targets and understand the molecular basis of its activity. nih.gov
Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape and dynamic behavior of molecules over time. nih.gov For an amphiphilic molecule like this compound, MD simulations can reveal the preferred conformations of the flexible octyl chain in different environments, such as in aqueous solution or near a membrane interface. montana.edursc.org Studies on long-chain alkylammonium chlorides have shown that the alkyl chains can adopt various conformations, including U-shaped structures when bound within a host molecule.
MD simulations can also be used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.com By simulating the complex in a solvated environment, one can observe the dynamics of the interactions, the flexibility of the ligand in the binding site, and calculate the binding free energy, providing a more rigorous assessment of the binding affinity.
Table 2: Applications of Molecular Dynamics Simulations for this compound | Application | Insights Gained | Reference | | --- | --- | | Conformational Analysis | Preferred conformations of the octyl chain in different solvent environments. | montana.edunih.gov | | Binding Stability | Assessment of the stability of docked poses with biological targets and calculation of binding free energies. | mdpi.com | | Self-Assembly | Understanding the aggregation behavior and micelle formation in aqueous solutions. | rsc.org |
Note: This table is illustrative of potential applications based on studies of similar molecules.
In Silico Screening and Predictive Modeling for Novel Analogues
Computational methods are invaluable for the rational design and discovery of new molecules with improved properties.
In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those with a high probability of being active against a specific biological target. nih.govnih.gov This approach can be either structure-based, relying on molecular docking, or ligand-based, using information from known active molecules. researchgate.net For the discovery of novel analogues of this compound, a virtual library of related thiouronium compounds could be screened against a putative target identified through docking or experimental methods. researchgate.netwuxibiology.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that correlates the chemical structures of a series of compounds with their biological activities. researchgate.netnih.govnih.gov By developing a QSAR model for a set of thiourea or thiouronium derivatives with known activities, it is possible to predict the activity of new, unsynthesized analogues. researchgate.net These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric features, to build a mathematical relationship with their biological response. nih.gov
The insights gained from QSAR studies can guide the design of new this compound analogues with potentially enhanced efficacy. For instance, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, analogues with longer or branched alkyl chains could be prioritized for synthesis and testing. nih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Chemical Space and Thiouronium-Based Scaffolds
The thiouronium group, a key feature of octylthiouronium chloride, represents a versatile scaffold in medicinal chemistry and drug discovery. The exploration of novel chemical spaces around this core structure holds significant promise for the development of new therapeutic agents and research tools. By systematically modifying the alkyl chain, the counter-ion, and the substitution pattern on the thiouronium head, researchers can generate a diverse library of analogs. This approach allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and stability, which are critical determinants of biological activity. The synthesis of such analogs can lead to the identification of compounds with enhanced potency, selectivity, and novel mechanisms of action against a wide array of biological targets.
The inherent reactivity of the thiouronium moiety also presents opportunities for the development of covalent inhibitors or probes. The sulfur atom can act as a nucleophile, enabling reactions with electrophilic sites on target proteins. This covalent interaction can lead to irreversible inhibition, offering advantages in terms of prolonged duration of action and the ability to study target engagement directly. The exploration of different reactive groups appended to the octylthiouronium scaffold could unlock new avenues for designing highly specific and potent molecular tools.
Integration with Advanced Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding in Research
The advent of "omics" technologies, such as proteomics and metabolomics, provides an unprecedented opportunity to understand the global effects of chemical compounds on biological systems. The application of these powerful analytical platforms to study the impact of this compound can offer a comprehensive, unbiased view of its mechanism of action and cellular consequences.
Proteomics , the large-scale study of proteins, can be employed to identify the direct protein targets of this compound and to map the downstream signaling pathways that are modulated upon its administration. nih.govd-nb.infomdpi.comfrontiersin.orgfrontiersin.org Techniques like affinity purification coupled with mass spectrometry can pinpoint proteins that physically interact with the compound. Furthermore, quantitative proteomic approaches can reveal changes in the expression levels of thousands of proteins in response to treatment, providing a global snapshot of the cellular response.
Metabolomics , the comprehensive analysis of small molecule metabolites, can elucidate the metabolic perturbations induced by this compound. escholarship.orgnih.govnih.govmdpi.comfrontiersin.org By profiling the changes in the levels of various metabolites, researchers can identify the metabolic pathways that are affected by the compound. This information is crucial for understanding its physiological effects and for identifying potential biomarkers of its activity. The integration of proteomics and metabolomics data can provide a more holistic and systems-level understanding of the biological effects of this compound, moving beyond a single-target-focused approach.
Development of this compound as a Research Tool or Probe for Biological Systems
The unique chemical properties of this compound make it an attractive candidate for development as a research tool or probe to investigate complex biological processes. nih.govnih.govcopernicus.orgmdpi.comrsc.org A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. To be effective, a probe should be potent, selective, and have well-characterized a mechanism of action.
The development of this compound into a chemical probe would require a thorough characterization of its target profile and selectivity. This can be achieved through a combination of biochemical assays, proteomic profiling, and structural biology studies. Once a specific target is validated, the octylthiouronium scaffold can be further optimized to enhance its affinity and selectivity. Furthermore, the incorporation of reporter tags, such as fluorescent dyes or biotin, onto the molecule can enable its use in a variety of applications, including cellular imaging, target identification, and pull-down assays. The availability of a well-validated chemical probe based on the octylthiouronium scaffold would be a valuable asset for the scientific community to dissect the intricacies of cellular signaling and disease pathogenesis.
Interdisciplinary Research with Materials Science, Nanotechnology, or Analytical Chemistry
The potential applications of this compound extend beyond the realm of biology and medicine. Its unique chemical structure, featuring both a hydrophobic alkyl chain and a hydrophilic thiouronium head group, suggests its potential utility in materials science and nanotechnology. This amphiphilic nature could be exploited for the formation of self-assembled structures, such as micelles or vesicles, which have applications in drug delivery, diagnostics, and as templates for the synthesis of nanomaterials.
In the field of materials science , this compound could be investigated as a surface-modifying agent to alter the properties of various materials. Its ability to interact with surfaces could be harnessed to create coatings with specific functionalities, such as antimicrobial or antifouling properties.
In nanotechnology , the compound could serve as a capping agent for the synthesis of nanoparticles, controlling their size, shape, and stability. The thiouronium group could also provide a handle for further functionalization of the nanoparticles with other molecules of interest.
From an analytical chemistry perspective, the development of sensitive and selective methods for the detection and quantification of this compound is crucial for its advancement in any application. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or novel sensor-based approaches could be explored for this purpose.
Unraveling Untapped Biological Mechanisms Through Structural Modifications of the Compound
The systematic structural modification of this compound is a powerful strategy to unravel its full biological potential and to discover novel mechanisms of action. beilstein-journals.orgnih.govnih.govresearchgate.netnih.govnih.govmdpi.comrsc.orgrsc.org By synthesizing and evaluating a library of analogs with targeted modifications, researchers can establish clear structure-activity relationships (SAR). This involves altering various parts of the molecule, including:
The Alkyl Chain: Varying the length, branching, and degree of unsaturation of the octyl chain can significantly impact the compound's lipophilicity and its ability to interact with biological membranes and hydrophobic binding pockets of proteins.
The Thiouronium Headgroup: Modifications to the thiouronium moiety, such as substitution on the nitrogen atoms or replacement of the sulfur with other heteroatoms, can modulate its charge distribution, hydrogen bonding capacity, and reactivity.
The Counter-ion: While the chloride salt is common, exploring other counter-ions could influence the compound's solubility, stability, and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Octylthiouronium chloride to ensure high yield and purity?
- Methodological Answer : Synthesis should involve controlled reaction conditions (e.g., temperature, stoichiometry) and purification steps such as recrystallization or column chromatography. Document reaction parameters (solvent, catalyst, reaction time) in detail to enable reproducibility. Characterization via melting point analysis and elemental analysis is critical for confirming purity . For reproducibility, experimental sections must explicitly describe deviations from standard protocols, including solvent choice and catalyst loading .
Q. How should researchers handle and store this compound to maintain its stability and ensure laboratory safety?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Conduct stability tests under varying temperatures (4°C, 25°C) and humidity levels. Safety protocols mandate using fume hoods, chemical-resistant gloves, and eye protection during handling to avoid inhalation or skin contact . Stability data should be recorded in tabular form, comparing degradation rates under different storage conditions .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and purity. Infrared (IR) spectroscopy can identify functional groups (e.g., thiourea moieties). Pair these with mass spectrometry (MS) for molecular weight validation. Report spectral data in tables, noting peak assignments and solvent effects . For novel derivatives, include X-ray crystallography data to resolve stereochemical ambiguities .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported thermodynamic properties of this compound across different studies?
- Methodological Answer : Conduct comparative studies using standardized calorimetry (e.g., DSC) and solubility assays. Control variables such as solvent polarity, ionic strength, and temperature. Analyze data inconsistencies via statistical tools (e.g., ANOVA) to identify systematic errors. Publish raw datasets and experimental conditions to facilitate meta-analyses . For conflicting solubility data, propose phase diagrams correlating temperature and concentration .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Employ density functional theory (DFT) to simulate reaction pathways and transition states. Validate models with kinetic studies (e.g., rate constants derived from UV-Vis spectroscopy). Cross-reference computational predictions with experimental outcomes (e.g., product ratios in nucleophilic substitution reactions). Report discrepancies between theoretical and empirical data, suggesting refinements to computational parameters .
Q. What advanced chromatographic methods are suitable for analyzing degradation byproducts of this compound under varying pH conditions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to separate and identify degradation products. Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18 vs. HILIC). For quantification, validate methods via spike-recovery experiments and report limits of detection (LOD) in tabular format . Include fragmentation patterns in supplementary data to aid structural elucidation .
Guidelines for Data Presentation
- Tables : Include comparative synthesis yields, spectroscopic peak assignments, and stability data. Follow journal-specific formatting for clarity .
- Figures : Use chromatograms, spectral overlays, or reaction schematics to visualize trends. Ensure high resolution and axis labeling consistency .
- Supplemental Data : Provide raw NMR/IR spectra, computational input files, and extended kinetic datasets to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
